![molecular formula C10H11NO B097837 1-(1,3-Dihydroisoindol-2-yl)ethanone CAS No. 18913-38-7](/img/structure/B97837.png)
1-(1,3-Dihydroisoindol-2-yl)ethanone
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Overview
Description
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(1,3-Dihydroisoindol-2-yl)ethanone” include a molecular weight of 161.2 g/mol. More detailed properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, hydrogen bond donor count, hydrogen bond acceptor count, rotatable bond count, exact mass, monoisotopic mass, topological polar surface area, heavy atom count, formal charge, complexity, isotope atom count, defined atom stereocenter count, undefined atom stereocenter count, defined bond stereocenter count, undefined bond stereocenter count, covalently-bonded unit count, and compound canonicalization can be found in the PubChem database .
Scientific Research Applications
Synthesis of Isoindolin-1-one-3-phosphonates
The compound is used in the synthesis of isoindolin-1-one-3-phosphonates . This synthesis method involves a “one-pot” three-component reaction of 2-formylbenzoic acid with primary amines and dimethyl phosphite under solvent-free conditions .
Antimicrobial Activity
Isoindolin-1-one-3-phosphonates, synthesized using 1-(Isoindolin-2-yl)ethanone, have shown potent antimicrobial activities against various microorganisms .
Antiparasitic Activity
These compounds have also demonstrated significant antiparasitic activities against Leishmania major amastigotes and promastigotes .
Anticancer Activity
The synthesized compounds have shown potent anticancer activity against the MDA-MB-231 and MCF-7 human cell lines .
Characterization of Other Compounds
1-(Isoindolin-2-yl)ethanone is used in the characterization of other compounds, such as 1-[5-(4,5-Dimethyl-1,3,2-dioxaborolan-2-yl)thiophen-2-yl]ethanone .
Immunotherapy Research
The compound is used in immunotherapy research, a promising novel strategy for cancer treatment .
Synthesis of 1-(1,3-Dioxoisoindolin-2-yl)-3-aryl Urea Analogs
1-(1,3-Dioxoisoindol-2-yl)ethanone is used in the efficient multistep synthesis of 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs .
Antioxidant Agents
The synthesized 1-(1,3-dioxoisoindolin-2-yl)-3-aryl urea analogs have demonstrated significant antioxidant activity .
Mechanism of Action
Target of Action
1-(Isoindolin-2-yl)ethanone, also known as 1-(1,3-Dihydroisoindol-2-yl)ethanone, is a compound that has been studied for its potential therapeutic properties. The primary targets of this compound are acetylcholine esterase (AChE) and Cyclin-dependent kinase (CDK7) . AChE is an enzyme that breaks down acetylcholine, a neurotransmitter involved in memory and cognition. CDK7 is a protein kinase that plays a crucial role in cell cycle regulation .
Mode of Action
The compound interacts with its targets, leading to changes in their activity. It has been found to inhibit AChE, preventing the breakdown of acetylcholine and potentially enhancing cognitive function . In addition, it has been shown to bind with high affinity to CDK7, potentially inhibiting its activity and affecting cell cycle regulation .
Biochemical Pathways
The inhibition of AChE leads to an increase in acetylcholine levels, which can affect various biochemical pathways related to cognition and memory . The inhibition of CDK7 can disrupt cell cycle progression, potentially leading to cell cycle arrest and apoptosis .
Pharmacokinetics
Studies have suggested that it exhibits high binding affinity, indicating potential for good bioavailability
Result of Action
The inhibition of AChE by 1-(Isoindolin-2-yl)ethanone could potentially enhance cognitive function, making it a potential therapeutic agent for conditions like Alzheimer’s disease . Its interaction with CDK7 could lead to cell cycle arrest and apoptosis, suggesting potential anti-cancer properties .
properties
IUPAC Name |
1-(1,3-dihydroisoindol-2-yl)ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO/c1-8(12)11-6-9-4-2-3-5-10(9)7-11/h2-5H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPULJIHNWKBSCZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC2=CC=CC=C2C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-dihydro-1H-isoindol-2-yl)ethan-1-one |
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